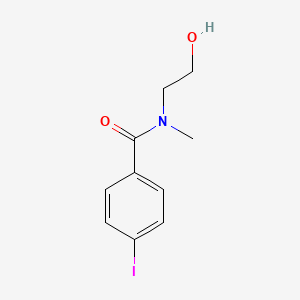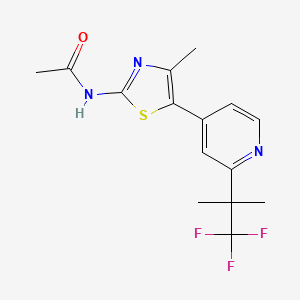
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
Übersicht
Beschreibung
This compound is a heterocyclic organic compound . It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of the compound is C15H16F3N3OS . It has a molecular weight of 343.3672496 . The compound contains a thiazole ring and a pyridine ring, both of which are aromatic .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a dry place at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Alternative Products in One-Pot Reaction
A study by Krauze et al. (2007) discusses the alternative products obtained in a one-pot cyclocondensation involving N-methyl-2-thiocarbamoylacetamide and other compounds. While the primary focus is on the synthesis of N-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-8-carboxamide, it provides insights into the chemical behavior of related compounds, potentially informing the research on N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Krauze et al., 2007).
Antiproliferative Activity of Pyridine Linked Thiazole Derivatives
Alqahtani and Bayazeed (2020) synthesized new pyridine linked thiazole hybrids and studied their antiproliferative activity against various cancer cell lines. This research is relevant for understanding the potential biomedical applications of thiazole derivatives, including N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Alqahtani & Bayazeed, 2020).
Anticancer Agents: 5-Methyl-4-Phenyl Thiazole Derivatives
Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. This study contributes to understanding the anticancer potential of thiazole derivatives, which is relevant for compounds like N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Evren et al., 2019).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Research by Stec et al. (2011) on inhibitors of PI3Kα and mTOR can provide insights into the potential therapeutic applications of related thiazole compounds, including N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Stec et al., 2011).
Synthesis of Pyrazole, Thiazole, and Thiadiazole Derivatives
Dawood et al. (2011) discuss the synthesis of various heterocyclic compounds including thiazole derivatives. Understanding the synthesis process can inform research on N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Dawood, Alsenoussi, & Ibrahim, 2011).
Antibacterial Activity of Pyridinyl/Quinazolinyl/Triazoles
The study by Singh et al. (2010) on the antibacterial activity of certain triazoles offers context for the potential application of similar compounds in antibacterial research (Singh et al., 2010).
Synthesis of Novel Bi-Heterocycles as Anti-Diabetic Agents
Abbasi et al. (2020) synthesized and evaluated S-substituted acetamides derivatives for anti-diabetic potential. This research might guide the exploration of similar applications for N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Abbasi et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c1-8-12(23-13(20-8)21-9(2)22)10-5-6-19-11(7-10)14(3,4)15(16,17)18/h5-7H,1-4H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQITTZJAFOSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC(=NC=C2)C(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124620 | |
| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide | |
CAS RN |
1357476-68-6 | |
| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



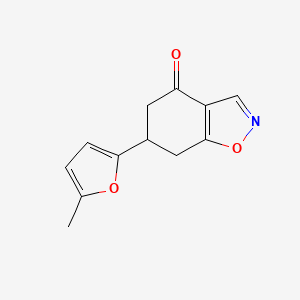

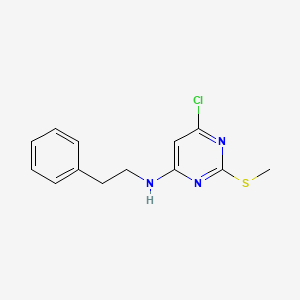
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)
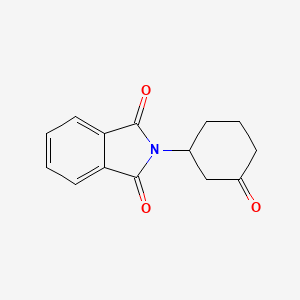

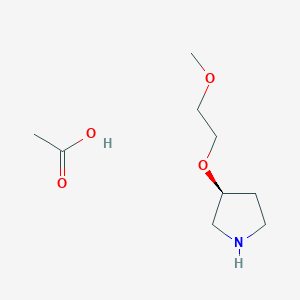
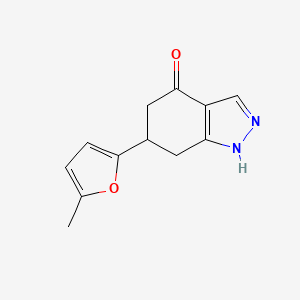
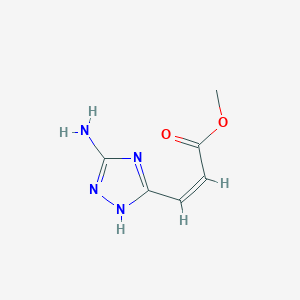
![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
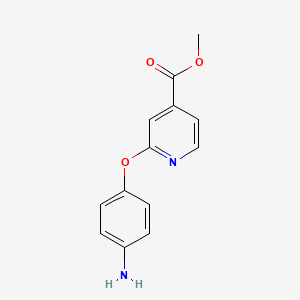
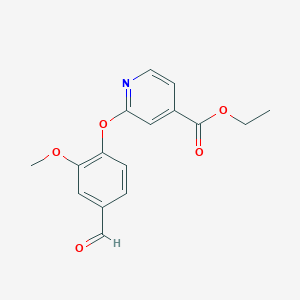
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
